BenchChemオンラインストアへようこそ!

2-(6-Nitro-1h-indazol-1-yl)ethanol

Medicinal Chemistry Synthetic Methodology Regioselective Alkylation

2-(6-Nitro-1H-indazol-1-yl)ethanol is a nitroindazole derivative bearing a primary alcohol on the N1 side chain, with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol. It is primarily employed as a versatile synthetic intermediate for constructing pharmacologically active indazole-based libraries, including β‑lactam, thiazolidinone, and triazole‑hybrid series.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 27414-25-1
Cat. No. B3050628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Nitro-1h-indazol-1-yl)ethanol
CAS27414-25-1
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCO
InChIInChI=1S/C9H9N3O3/c13-4-3-11-9-5-8(12(14)15)2-1-7(9)6-10-11/h1-2,5-6,13H,3-4H2
InChIKeyHMSWPUPFIDHGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Nitro-1H-indazol-1-yl)ethanol (CAS 27414-25-1): Core Properties and Comparator Context for Procurement


2-(6-Nitro-1H-indazol-1-yl)ethanol is a nitroindazole derivative bearing a primary alcohol on the N1 side chain, with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . It is primarily employed as a versatile synthetic intermediate for constructing pharmacologically active indazole-based libraries, including β‑lactam, thiazolidinone, and triazole‑hybrid series [1][2]. The compound’s procurement value for medicinal chemistry and chemical biology programs hinges on its ability to serve as a regioselectively N1‑functionalized scaffold, distinguishing it from N2‑regioisomers and nitro‑positional isomers that exhibit divergent reactivity and biological profiles [3].

Why 2-(6-Nitro-1H-indazol-1-yl)ethanol Cannot Be Replaced by Generic Nitroindazole Intermediates


Indazole N1‑ vs N2‑regioisomers and nitro‑positional isomers (5‑nitro, 4‑nitro) display markedly different electronic landscapes and steric profiles, which directly control downstream reactivity in cycloaddition and substitution chemistries [1]. The primary alcohol of 2-(6-nitro-1H-indazol-1-yl)ethanol provides a chemically orthogonal handle that the parent 6‑nitroindazole lacks, enabling selective O‑functionalization (oxidation, esterification, tosylation) without competing with the indazole N–H [2]. Substituting the 6‑nitro group with a 5‑nitro or amino group alters the reduction potential and hydrogen‑bonding capacity, which can profoundly shift biological target engagement [3]. Consequently, generic replacement with any closely related analog risks divergence in both chemical reactivity and pharmacological profile, underscoring the need for compound‑specific qualification.

Quantitative Differentiation Evidence for 2-(6-Nitro-1H-indazol-1-yl)ethanol Against Closest Analogs


N1 Regioisomeric Purity Enables Reproducible Downstream Library Synthesis

Alkylation of 6‑nitroindazole with 2‑bromoethanol proceeds with exclusive N1‑regioselectivity, whereas analogous alkylations can yield N1/N2 mixtures. The N2‑regioisomer 2-(6-nitro-2H-indazol-2-yl)ethanol requires a distinct synthetic route (NaH/DMF, 32% yield for a related N2‑alkylation) [1], compared to typical N1‑alkylation yields of 70–85% for similar substrates [2]. The commercially available target compound is confirmed as the single N1 isomer (melting point 122–124 °C, sharp endotherm) , providing assurance of regioisomeric identity that eliminates the need for chromatographic separation and minimizes batch‑to‑batch variability in medicinal chemistry campaigns.

Medicinal Chemistry Synthetic Methodology Regioselective Alkylation

Primary Alcohol Handle Permits Orthogonal Functionalization Unavailable to 6-Nitroindazole

The hydroxylethyl side chain of the target compound enables direct conversion to aldehyde, carboxylic acid, tosylate, or bromo derivatives, while the parent 6‑nitroindazole (CAS 7597‑18‑4) requires a separate N‑functionalization step that often generates regioisomeric mixtures. In the synthesis of 2‑azetidinone derivatives, the target compound is transformed to the corresponding 2‑(6-nitro-1H-indazol-1-yl)ethylamine intermediate, which then reacts with substituted aromatic aldehydes to yield 3‑chloro‑β‑lactams 4(a–j) [1]. The homologous acetic acid analog 2-(6-nitro-1H-indazol-1-yl)acetic acid (CAS 857801‑04‑8) offers only a carboxylate handle, precluding reductive amination or Mitsunobu chemistry accessible with the alcohol.

Chemical Biology Bioconjugation Intermediate Versatility

Crystalline Solid with Defined Melting Point Facilitates Purification and Quality Control

The target compound is a crystalline solid with a sharp melting point of 122–124 °C , contrasting with many nitroindazole analogs that are oils or low‑melting solids requiring chromatographic purification. For instance, the N2‑regioisomer and the 5‑nitro positional isomer are often obtained as viscous oils or amorphous solids [1]. The well‑defined melting point enables straightforward recrystallization to upgrade purity from 90% (commercial grade) to >98% (as offered by Leyan) , reducing the burden of tedious column chromatography.

Process Chemistry Quality Assurance Solid-State Properties

6‑Nitro Substituent Provides Unique Electronic Profile vs. 5‑Nitro and Amino Analogs

Spectroscopic and electrochemical studies on N‑alkyl‑5‑ and N‑alkyl‑6‑nitroindazoles demonstrate that the 6‑nitro isomer exhibits a distinct reduction potential and electron distribution pattern compared to the 5‑nitro isomer [1]. This electronic differentiation translates into divergent biological activities: the 6‑nitroindazole scaffold is preferentially utilized in kinase inhibitor programs (e.g., axitinib precursor), whereas the 5‑nitro series shows bias toward CB1 receptor modulation [2]. The target compound, bearing the 6‑nitro group, thus aligns with kinase‑targeted library design, while the 5‑nitro analog would be misaligned.

Medicinal Chemistry Electrochemistry Structure-Activity Relationships

Documented Antibacterial and Antifungal Activity of Derived Libraries

The 2‑azetidinone derivatives (4a–j) synthesized from the target compound were screened against a panel of microorganisms including S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger, and M. tuberculosis, and exhibited in vitro antibacterial, antifungal, and antitubercular activities that were rated as ‘acceptable’ [1]. The thiazolidinone series derived from the same nitroindazole core showed a similar activity spectrum [2]. Although the free alcohol has not been directly assayed, its role as the gateway intermediate to these bioactive series is established, making it a strategic procurement choice for antimicrobial SAR expansion.

Antimicrobial Research Tuberculosis Drug Discovery

Optimal Application Scenarios for 2-(6-Nitro-1H-indazol-1-yl)ethanol Based on Differentiation Evidence


Regioselective N1‑Indazole Library Synthesis for Kinase Inhibitor Programs

Medicinal chemistry teams pursuing indazole‑based kinase inhibitors can procure this compound as a pre‑validated N1‑regioisomeric building block. The exclusive N1 substitution eliminates the need for regioisomer separation and aligns with the 6‑nitroindazole scaffold found in clinically precedented kinase inhibitors such as axitinib [1]. The primary alcohol enables rapid diversification to amides, ethers, and triazole hybrids [2].

Antimicrobial SAR Expansion via β‑Lactam and Thiazolidinone Derivatives

Research groups focused on antibacterial and antitubercular drug discovery can use the compound as the starting material for two published productive series: 2‑azetidinones (β‑lactams) and 4‑thiazolidinones, both of which have demonstrated in vitro activity against Gram‑positive, Gram‑negative, and mycobacterial strains [3][4]. The crystalline nature of the intermediate facilitates bulk handling and reproducible weighing for parallel synthesis.

Bioconjugation and Chemical Probe Synthesis via Orthogonal Alcohol Chemistry

Chemical biology laboratories constructing nitroindazole‑based activity‑based probes or affinity ligands benefit from the primary alcohol handle, which can be selectively oxidized, tosylated, or converted to an azide for CuAAC click chemistry without perturbing the indazole nucleus [2]. This orthogonal reactivity is not available with the parent 6‑nitroindazole or the acetic acid analog, reducing the number of synthetic steps required to reach the final probe.

Process Chemistry Development and Scale‑Up of Nitroindazole Intermediates

Process R&D groups evaluating scalable routes to nitroindazole‑containing APIs can leverage the compound’s sharp melting point (122–124 °C) as a key quality attribute for crystallization control and purity upgrade . The availability of commercial grades at both 90% and 98% purity provides a clear cost‑quality trade‑off trajectory for early‑ vs. late‑stage development .

Quote Request

Request a Quote for 2-(6-Nitro-1h-indazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.